Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 3,4-Dimethoxy-2-methylpyridine is used in the preparation of Pantoprazole Sodium (PPS), an antiulcerative drug .
Results or Outcomes: The outcome of this process is the production of Pantoprazole Sodium, a drug used to treat conditions like gastroesophageal reflux disease (GERD).
Specific Scientific Field: Organic Chemistry
Summary of the Application: 3,4-Dimethoxy-2-methylpyridine can be used in the synthesis of 2-methylpyridines .
Methods of Application or Experimental Procedures: The synthesis is carried out using a simplified bench-top continuous flow setup. The reactions proceed with a high degree of selectivity .
Results or Outcomes: The outcome of this process is the production of α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Summary of the Application: 3,4-Dimethoxy-2-methylpyridine is used in the synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride .
Results or Outcomes: The outcome of this process is the production of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, which can be further used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
Summary of the Application: 3,4-Dimethoxy-2-methylpyridine is used in the synthesis of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 .
Results or Outcomes: The outcome of this process is the production of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3, a compound useful in organic synthesis .
3,4-Dimethoxy-2-methylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two methoxy groups and a methyl group attached to the pyridine ring. Its chemical formula is and it has a molecular weight of approximately 153.18 g/mol. The compound features a six-membered aromatic ring with nitrogen, which contributes to its unique chemical properties and potential biological activities.
Currently, there is no documented information regarding the mechanism of action of DMP in biological systems.
As with any new compound, proper safety precautions should be taken when handling DMP. Given the presence of aromatic rings and methoxy groups, potential hazards include:
Research indicates that 3,4-Dimethoxy-2-methylpyridine exhibits various biological activities. Notably, its N-oxide derivative has been identified as a potent inhibitor of somatostatin, a hormone involved in regulating cell growth and proliferation. This inhibition suggests potential applications in cancer treatment by targeting pathways regulated by somatostatin . Additionally, the compound may possess antimicrobial properties due to its structural characteristics.
The synthesis of 3,4-Dimethoxy-2-methylpyridine can be accomplished through several methods:
The applications of 3,4-Dimethoxy-2-methylpyridine are diverse and include:
Interaction studies have shown that 3,4-Dimethoxy-2-methylpyridine interacts with several biological targets. Its N-oxide form has been studied for its ability to inhibit somatostatin receptors, indicating a mechanism that could be leveraged for therapeutic interventions in diseases where somatostatin plays a critical role . Further studies are needed to elucidate its full range of interactions and potential side effects.
Several compounds share structural similarities with 3,4-Dimethoxy-2-methylpyridine. These include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Methylpyridine | Simpler structure; lacks methoxy groups | |
3-Methoxy-2-methylpyridine | One methoxy group; different position on the ring | |
3,5-Dimethoxy-2-methylpyridine | Two methoxy groups at different positions | |
3,4-Dimethoxy-6-methylpyridine | Similar methoxy substitution but different methyl position |
What sets 3,4-Dimethoxy-2-methylpyridine apart is its specific arrangement of functional groups that may enhance its biological activity compared to similar compounds. The presence of both methoxy groups at the 3 and 4 positions on the pyridine ring contributes to its unique reactivity and potential pharmacological properties.
The synthesis of 3,4-dimethoxy-2-methylpyridine typically begins with maltol (3-hydroxy-2-methyl-4-pyrone) as the starting material. In prior art methods, maltol undergoes sequential transformations, including methylation, ammoniation, oxidation, and methoxylation, to yield the target compound. A representative pathway involves:
Key challenges in this pathway include controlling regioselectivity during methoxylation and minimizing byproducts during oxidation. Patent CN104557692A highlights a modified approach that reduces the number of steps by combining methylation and methoxylation in a single reactor, improving overall efficiency.
Catalytic methylation and methoxylation are pivotal for introducing methoxy groups at the 3- and 4-positions of the pyridine ring. Methylation agents such as dimethyl sulfate or methyl iodide are employed alongside phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates. Methoxylation, however, often requires harsher conditions:
Methylation:
Methoxylation:
Recent advancements focus on heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), to enable recyclability and reduce waste. For instance, palladium-supported MOFs have shown promise in facilitating methoxylation at lower temperatures (60–80°C) with comparable yields.
The N-oxide derivative of 3,4-dimethoxy-2-methylpyridine serves as a critical intermediate for introducing functional groups at the 2-position. Patent CN108191745A details a hydroxymethylation reaction where acetic anhydride reacts with the N-oxide at 120–140°C, followed by alkaline hydrolysis to yield 2-hydroxymethyl-3,4-dimethoxypyridine. This intermediate is subsequently chlorinated to form 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a precursor for pantoprazole.
Reaction Mechanism:
This method achieves yields of 85–91% and avoids hazardous reagents like thionyl chloride, making it suitable for industrial scaling.
Solvent selection profoundly impacts yield, purity, and cost in large-scale synthesis. Key considerations include:
Optimized Solvent Systems:
Step | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Methylation | Water | 80–100 | 85 |
Methoxylation | Methanol | 100–120 | 78 |
Hydrolysis | Water/Dichloromethane | 25–40 | 90 |
Crystallization | Ethanol | 0–5 | 95 |
Patent CN108191745A advocates for dichloromethane-free extraction by substituting ethyl acetate, reducing environmental liability without compromising yield. Additionally, continuous-flow reactors have been adopted to minimize solvent usage by 40–50% compared to batch processes.
3,4-Dimethoxy-2-methylpyridine serves as a pivotal precursor in the synthesis of pantoprazole, a widely prescribed proton pump inhibitor used to manage gastroesophageal reflux disease (GERD) and peptic ulcers. The compound’s methoxy substituents and methyl group provide both steric and electronic stabilization during key synthetic steps. In the commercial production of pantoprazole, 3,4-dimethoxy-2-methylpyridine undergoes chloromethylation to form 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (Intermediate 2), which is subsequently condensed with 5-difluoromethoxy-2-mercaptobenzimidazole (1) to yield a thioether intermediate (3). This intermediate is oxidized to the final sulfoxide derivative, pantoprazole, using sodium hypochlorite or hydrogen peroxide [5] [3].
A patented synthesis route (CN104557692A) demonstrates the efficiency of this approach, achieving a 95.7% yield for the precursor 3-hydroxy-2-methyl-4-pyridone through ammonolysis of 3-hydroxy-2-methyl-4-pyrone. Subsequent methoxylation and chloromethylation steps optimize the scalability and purity of Intermediate 2, addressing historical challenges such as byproduct formation and low safety profiles in earlier methods [3]. The structural integrity of the pyridine ring in 3,4-dimethoxy-2-methylpyridine ensures regioselective functionalization, which is critical for maintaining the bioactivity of pantoprazole analogues.
Table 1: Key Synthetic Steps for Pantoprazole Using 3,4-Dimethoxy-2-methylpyridine
Step | Reaction | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Chloromethylation | HCl, formaldehyde | 2-Chloromethyl-3,4-dimethoxypyridine |
2 | Condensation | 5-Difluoromethoxy-2-mercaptobenzimidazole, base | Thioether intermediate |
3 | Oxidation | NaOCl, H₂O₂ | Pantoprazole sulfoxide |
The pyridine core of 3,4-dimethoxy-2-methylpyridine is integral to designing H⁺/K⁺ ATPase inhibitors, which target the gastric proton pump to suppress acid secretion. Structural modifications at the 2-methyl and 3,4-dimethoxy positions enhance binding affinity to the enzyme’s α-subunit. For instance, replacing the methyl group with bulkier alkyl chains improves hydrophobic interactions within the enzyme’s transmembrane domain, while methoxy groups participate in hydrogen bonding with aspartate residues [4] [5].
Comparative studies of omeprazole and pantoprazole analogues reveal that the difluoromethoxy group in pantoprazole, derived from 3,4-dimethoxy-2-methylpyridine intermediates, confers superior metabolic stability compared to omeprazole’s methoxy group. This difference arises from the electron-withdrawing nature of fluorine atoms, which reduce oxidative degradation in hepatic microsomes [5]. Additionally, the pyridine nitrogen’s basicity facilitates protonation under acidic conditions, enabling selective accumulation in parietal cells and localized inhibition of H⁺/K⁺ ATPase [4].
Recent advances in bioconjugation have leveraged 3,4-dimethoxy-2-methylpyridine’s functional groups to develop targeted drug delivery systems. The methoxy groups serve as attachment points for polymer carriers (e.g., polyethylene glycol) or lipid moieties, enhancing solubility and prolonging systemic circulation. For example, conjugating the pyridine ring to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enables pH-dependent release of pantoprazole in the acidic microenvironment of inflamed gastric mucosa [6].
Mechanism of Bioconjugation:
Table 2: Bioconjugation Approaches Using 3,4-Dimethoxy-2-methylpyridine
Approach | Conjugate Partner | Application | Release Trigger |
---|---|---|---|
Polymer Conjugation | PLGA | Sustained pantoprazole delivery | pH-dependent hydrolysis |
Lipid Conjugation | DSPE-PEG2000 | Enhanced cellular uptake | Enzymatic cleavage |
Antibody-Drug Conjugate | Anti-CD44 | Targeted therapy for gastric cancer | Lysosomal degradation |
3,4-Dimethoxy-2-methylpyridine exhibits distinctive electrophilic aromatic substitution patterns that differ significantly from unsubstituted pyridine due to the electronic effects of its substituents. The presence of two methoxy groups at the 3 and 4 positions, combined with a methyl group at the 2 position, creates a unique electronic environment that influences the compound's reactivity toward electrophiles [1] [2].
The fundamental challenge in pyridine electrophilic aromatic substitution arises from the electron-deficient nature of the pyridine ring. Pyridines are generally resistant to electrophilic substitution due to the uneven π-electron distribution around the ring, with π-electron density being slightly higher at the 3-position than at the 2- and 4-positions [3]. The nitrogen atom's electronegativity causes a drift of electrons in its direction, making the ring less susceptible to electrophilic attack [3] [2].
However, the methoxy substituents in 3,4-dimethoxy-2-methylpyridine significantly alter this electronic landscape. Methoxy groups are strong electron-donating substituents that increase electron density in the aromatic ring through both inductive (+I) and resonance (+R) effects [4]. This electronic activation partially counterbalances the electron-deficient nature of the pyridine nucleus [4] [5].
The regioselectivity of electrophilic aromatic substitution in pyridines typically favors the 3-position (meta to nitrogen) under normal conditions [2] [5]. However, the substitution pattern in 3,4-dimethoxy-2-methylpyridine creates additional considerations. The methoxy groups at positions 3 and 4 provide electron density that can direct electrophilic attack, while the methyl group at position 2 offers steric protection and electronic activation [4].
Electrophilic substitution reactions of pyridines normally require vigorous conditions, such as concentrated acids and elevated temperatures, due to the reduced reactivity compared to benzene [5] [6]. For nitration of unsubstituted pyridine, conditions such as concentrated sulfuric acid, concentrated nitric acid at 300°C for 24 hours yield only 6% of the desired product [7]. The presence of multiple electron-donating groups, such as in 3,4-dimethoxy-2-methylpyridine, significantly accelerates these reactions and allows for milder conditions [4] [7].
The mechanism of electrophilic aromatic substitution in pyridines involves formation of a carbocation intermediate. In the case of 3,4-dimethoxy-2-methylpyridine, the methoxy groups can stabilize such intermediates through resonance donation, while the methyl group provides additional electron density through hyperconjugation [2] [5].
Reaction Type | Typical Conditions | Expected Regioselectivity |
---|---|---|
Nitration | HNO₃/H₂SO₄, 180°C | Position 5 (ortho to 4-methoxy) |
Bromination | Br₂/Lewis acid | Position 5 |
Sulfonation | SO₃/H₂SO₄ | Position 5 |
The electronic effects of the substituents in 3,4-dimethoxy-2-methylpyridine create a complex interplay of activation and deactivation. The methoxy groups at positions 3 and 4 increase electron density, particularly at position 5, making it the most likely site for electrophilic attack. This contrasts with unsubstituted pyridine, where position 3 is typically favored [2] [5].
Directed ortho-metalation represents a powerful synthetic methodology for the regioselective functionalization of aromatic compounds, including pyridine derivatives. This approach leverages the coordinating ability of heteroatoms to direct lithiation to specific positions on the aromatic ring [8] [9] [10].
The concept of directed ortho-metalation involves the interaction between a directing metalation group and an organolithium reagent, typically n-butyllithium, through a heteroatom acting as a Lewis base coordinating to the Lewis acidic lithium center [8] [9]. This coordination creates a complex-induced proximity effect that facilitates deprotonation at the nearest ortho-position [9] [11].
In the case of 3,4-dimethoxy-2-methylpyridine, the methoxy groups serve as potential directing metalation groups. Methoxy substituents are recognized as moderate directing groups for ortho-metalation, with the oxygen atom providing the necessary coordination site for lithium [11] [10]. The presence of two methoxy groups at adjacent positions creates multiple potential coordination sites and metalation positions.
The methoxy group's effectiveness as a directing group stems from its ability to coordinate with lithium through the oxygen lone pairs while maintaining sufficient distance from the ring to avoid steric hindrance [8] [11]. However, methoxy groups are generally considered weaker directing groups compared to amides or carbamates, which are among the strongest directing groups known [12] [11].
For pyridine derivatives, directed metalation presents additional challenges due to the potential for competitive coordination at the pyridine nitrogen [13] [10]. The pyridine nitrogen can compete with the methoxy groups for coordination to lithium, potentially reducing the effectiveness of the directed metalation process [13]. This competition is particularly relevant in 3,4-dimethoxy-2-methylpyridine, where the nitrogen is in proximity to the methoxy substituents.
The metalation of pyridines typically requires careful choice of base and conditions to avoid nucleophilic attack on the pyridine ring [11] [13]. Lithium diisopropylamide and lithium tetramethylpiperidide are often preferred over n-butyllithium for pyridine metalation due to their reduced nucleophilicity [11] [13].
Position | Directing Group | Expected Metalation Site | Selectivity |
---|---|---|---|
3-methoxy | -OCH₃ | Position 2 | Moderate |
4-methoxy | -OCH₃ | Position 5 | Moderate |
2-methyl | -CH₃ | Limited direction | Low |
The temperature and solvent conditions significantly influence directed metalation outcomes. Low temperatures (-78°C) are typically required to maintain selectivity and prevent side reactions [14] [13]. Ethereal solvents such as tetrahydrofuran or diethyl ether are commonly employed, often with additives like tetramethylethylenediamine to enhance the basicity and coordination properties of the organolithium reagent [9] [11].
The potential for directed metalation in 3,4-dimethoxy-2-methylpyridine is particularly interesting at position 5, where the 4-methoxy group could direct lithiation. This position is also electronically favorable due to the electron-donating effects of both methoxy substituents. However, the presence of the pyridine nitrogen and the steric effects of the substituent pattern must be carefully considered [13] [10].
Sequential metalation strategies could potentially be employed with 3,4-dimethoxy-2-methylpyridine, where different positions are metalated under varying conditions. The use of different bases, temperatures, and additives can provide access to multiple functionalization sites, expanding the synthetic utility of this compound [11] [13].
The redox behavior of 3,4-dimethoxy-2-methylpyridine encompasses both oxidative and reductive transformations that are influenced by the electronic nature of the substituents and the pyridine core structure. Understanding these redox properties is crucial for predicting the compound's stability under various conditions and its potential for further chemical transformations [15] [16].
Pyridine derivatives are susceptible to N-oxidation, forming the corresponding N-oxide species. The N-oxidation of 3,4-dimethoxy-2-methylpyridine produces 3,4-dimethoxy-2-methylpyridine N-oxide, which represents a significant change in the electronic properties and reactivity of the molecule [1] [17] [18].
The formation of pyridine N-oxides typically employs peracids such as m-chloroperbenzoic acid or hydrogen peroxide in acidic media [19] [18]. The mechanism involves electrophilic attack by the peracid on the lone pair of electrons at the pyridine nitrogen [3] [19]. The presence of electron-donating methoxy groups in 3,4-dimethoxy-2-methylpyridine enhances the basicity of the nitrogen and facilitates N-oxidation under milder conditions compared to unsubstituted pyridine [3] [18].
Pyridine N-oxides exhibit dramatically different reactivity patterns compared to their parent pyridines. The N-oxide functionality acts as both an electron acceptor and electron donor, facilitating both electrophilic and nucleophilic substitution reactions [3] [18]. This dual reactivity makes 3,4-dimethoxy-2-methylpyridine N-oxide a versatile intermediate for further synthetic transformations [20].
The oxidation of methoxy substituents represents another potential redox pathway. Under strongly oxidizing conditions, methoxy groups can be converted to hydroxyl groups or completely oxidized to carboxylic acid derivatives [21] [22]. However, under the mild conditions typically used for N-oxidation, the methoxy groups remain intact [3] [18].
Oxidizing Agent | Conditions | Primary Product | Selectivity |
---|---|---|---|
m-CPBA | CH₂Cl₂, rt | N-oxide | High |
H₂O₂/AcOH | Reflux | N-oxide | Moderate |
DMD | CH₂Cl₂, 0°C | N-oxide | High |
The reduction of pyridine derivatives can occur at multiple sites, including the aromatic ring, the nitrogen center (if oxidized), and potentially the methoxy substituents. The most common reductive transformation involves the deoxygenation of pyridine N-oxides back to the parent pyridine [23] [18].
Deoxygenation of 3,4-dimethoxy-2-methylpyridine N-oxide can be achieved using various reducing agents, including phosphorus trihalides, triphenylphosphine, or catalytic hydrogenation [23] [18]. The choice of reducing agent depends on the presence of other reducible functional groups and the desired selectivity [23].
Complete reduction of the pyridine ring to form piperidine derivatives is possible under vigorous conditions using strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation over platinum or nickel catalysts [23] [19]. However, such conditions may also affect the methoxy substituents, potentially leading to demethylation or over-reduction [23].
The thermal stability of 3,4-dimethoxy-2-methylpyridine is influenced by the electron-donating nature of the substituents and the overall electronic structure of the molecule. Methoxy-substituted pyridines generally exhibit good thermal stability under normal storage and handling conditions [21] [24].
Studies on related methoxy-substituted compounds indicate thermal stability up to temperatures of 200-208°C under inert conditions [24]. The presence of multiple methoxy groups can provide additional stabilization through electronic effects, although this must be balanced against potential decomposition pathways involving C-O bond cleavage [21] [24].
The decomposition of methoxy-substituted pyridines typically proceeds through initial C-O bond cleavage, leading to the formation of phenolic intermediates and methyl radicals [24]. The pyridine ring itself is generally more stable than the methoxy substituents under thermal stress [24].
The chemical stability of 3,4-dimethoxy-2-methylpyridine in various media depends on pH, temperature, and the presence of reactive species. In neutral and mildly acidic conditions, the compound demonstrates good stability [25]. However, under strongly acidic conditions, protonation at the pyridine nitrogen may occur, potentially affecting stability [25].
In basic media, the methoxy groups are generally stable, but extreme conditions may lead to demethylation reactions [25]. The presence of multiple electron-donating groups makes the compound more resistant to nucleophilic attack compared to electron-deficient pyridines [26].
Oxidative stability is generally good under normal atmospheric conditions, although prolonged exposure to strong oxidizing agents may lead to N-oxidation or degradation of the methoxy substituents [21] [24]. The compound should be stored under inert atmosphere when long-term stability is required [25].
Condition | Stability | Potential Degradation |
---|---|---|
Neutral pH, rt | Excellent | Minimal |
Acidic conditions | Good | Protonation |
Basic conditions | Good | Potential demethylation |
Thermal (>200°C) | Moderate | C-O bond cleavage |
Oxidizing conditions | Moderate | N-oxidation |